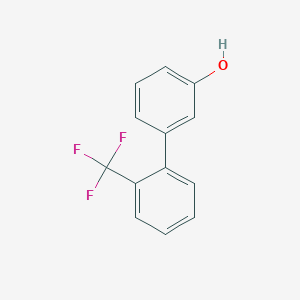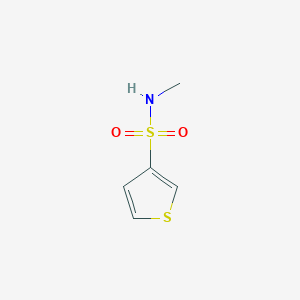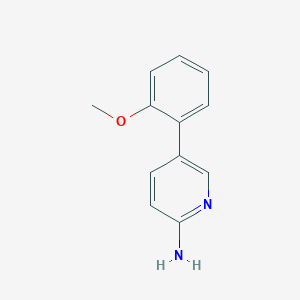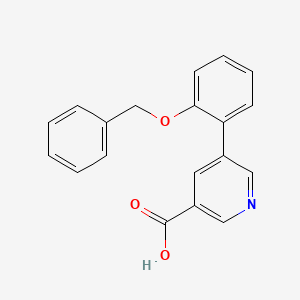
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, also referred to as 4-Chloro-2,6-TFMP, is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless, odorless, and crystalline solid with a melting point of 65 °C and a relative molecular mass of 239.55 g/mol. 4-Chloro-2,6-TFMP has been found to be extremely useful in a variety of laboratory experiments, due to its unique properties and its ability to act as a catalyst in various reactions.
科学研究应用
4-Chloro-2,6-TFMP is widely used in scientific research, due to its unique properties and its ability to act as a catalyst in various reactions. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of polymers with various properties, such as high thermal stability and good mechanical properties. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.
作用机制
The mechanism of action of 4-Chloro-2,6-TFMP is not yet fully understood. However, it has been suggested that the compound acts as a catalyst in the reaction of 4-chloro-2,6-dinitrophenol with trifluoromethanesulfonic anhydride in the presence of a catalytic amount of pyridine. This reaction is believed to involve the formation of an intermediate compound, which then reacts with the trifluoromethanesulfonic anhydride to form the desired 4-Chloro-2,6-TFMP.
Biochemical and Physiological Effects
4-Chloro-2,6-TFMP has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been found to have anti-cancer properties, as it has been shown to reduce the growth of certain cancer cells.
实验室实验的优点和局限性
4-Chloro-2,6-TFMP has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is a relatively stable compound and has a low toxicity. However, one of the main limitations of 4-Chloro-2,6-TFMP is that it is not very soluble in water, which can make it difficult to use in certain reactions.
未来方向
There are many possible future directions for 4-Chloro-2,6-TFMP. For example, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, further research could be conducted to explore its potential medical applications, such as its potential anti-cancer and anti-inflammatory properties. Finally, further research could be conducted to explore its potential toxicity, as well as its potential environmental impacts.
合成方法
4-Chloro-2,6-TFMP can be synthesized in two main ways: the first method involves the reaction of 4-chloro-2,6-dinitrophenol with trifluoromethanesulfonic anhydride in the presence of a catalytic amount of pyridine; the second method involves the reaction of 4-chloro-2,6-dinitrophenol with trifluoroacetic anhydride in the presence of a catalytic amount of pyridine. In both methods, the reaction is carried out at room temperature and the product is purified by recrystallization from acetonitrile.
属性
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXSFCARCIQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624875 |
Source


|
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
779-86-2 |
Source


|
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)












